molecular formula C21H14N2O2 B11533820 (3Z)-3-{[4-(phenylcarbonyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one

(3Z)-3-{[4-(phenylcarbonyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11533820
M. Wt: 326.3 g/mol
InChI Key: HXHSMBHOGRSFDP-UHFFFAOYSA-N
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Description

(3E)-3-[(4-BENZOYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole core and a benzoylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-BENZOYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 4-benzoylbenzaldehyde with 2,3-dihydro-1H-indol-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (3E)-3-[(4-BENZOYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-BENZOYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(3E)-3-[(4-BENZOYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-[(4-BENZOYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[(4-METHOXYBENZOYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3E)-3-[(4-CHLOROBENZOYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3E)-3-[(4-NITROBENZOYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

(3E)-3-[(4-BENZOYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H14N2O2

Molecular Weight

326.3 g/mol

IUPAC Name

3-(4-benzoylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C21H14N2O2/c24-20(14-6-2-1-3-7-14)15-10-12-16(13-11-15)22-19-17-8-4-5-9-18(17)23-21(19)25/h1-13H,(H,22,23,25)

InChI Key

HXHSMBHOGRSFDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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